5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione

Catalog No.
S3055673
CAS No.
38205-58-2
M.F
C6H9NS2
M. Wt
159.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione

CAS Number

38205-58-2

Product Name

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione

IUPAC Name

5-ethyl-4-methyl-3H-1,3-thiazole-2-thione

Molecular Formula

C6H9NS2

Molecular Weight

159.27

InChI

InChI=1S/C6H9NS2/c1-3-5-4(2)7-6(8)9-5/h3H2,1-2H3,(H,7,8)

InChI Key

MSELWNLOOYKCBN-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=S)S1)C

solubility

not available

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound characterized by a thiazole ring structure. Its molecular formula is C6H9NSC_6H_9NS, and it has a molecular weight of approximately 143.21 g/mol. The compound features a thiazole moiety substituted with an ethyl group at the 5-position and a methyl group at the 4-position, contributing to its unique chemical properties and potential biological activities.

Typical of thiazole derivatives. These include:

  • Nucleophilic substitutions: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: It can undergo condensation with aldehydes or ketones to form thiazolidine derivatives.
  • Cyclization reactions: It may also participate in cyclization to form more complex heterocycles.

The reactivity of this compound is largely influenced by the electron-donating properties of the ethyl and methyl groups attached to the thiazole ring.

Compounds containing thiazole rings, including 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione, exhibit a range of biological activities:

  • Antimicrobial properties: Thiazole derivatives have been reported to possess antibacterial and antifungal activities.
  • Anticancer potential: Some studies suggest that thiazole compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects: Certain thiazoles have shown promise in reducing inflammation in various biological models.

The specific biological activities of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione require further investigation to establish its therapeutic potential.

The synthesis of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione can be achieved through several methods:

  • One-pot synthesis: A method involving ethyl acetoacetate and N,N-diethylthiourea has been reported to yield this compound efficiently under mild conditions with a relatively high yield (around 75%) .
  • Traditional methods: Historically, the synthesis involved multiple steps from disubstituted thioureas and β-keto esters, which were less efficient compared to modern one-pot approaches.
  • Alternative synthetic routes: Other methods may involve the reaction of appropriate thioamide precursors with alkylating agents or other electrophiles to introduce the ethyl and methyl substituents.

5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agriculture: Its potential anti-fungal properties could be explored for use in agricultural fungicides.

Interaction studies involving 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione are crucial for understanding its mechanism of action. Such studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • In vitro studies: Assessing its effects on cell lines to evaluate cytotoxicity and therapeutic efficacy.

These studies will provide insight into the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-MethylthiazoleThiazole ring with a methyl group at position 4Lacks ethyl substitution; simpler structure
5-EthylthiazoleThiazole ring with an ethyl group at position 5No methyl group; different biological activity
4-EthylthiazoleEthyl substitution at position 4Different position of ethyl affects reactivity
5-MethylthiazolidineThiazolidine derivative with methyl substitutionExhibits different biological properties

These compounds highlight the structural diversity within thiazole derivatives and underscore the unique characteristics of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione that may contribute to its distinct biological activities.

XLogP3

2

Dates

Last modified: 07-24-2023

Explore Compound Types